molecular formula C14H10N4O2 B5511169 N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide

N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide

Cat. No.: B5511169
M. Wt: 266.25 g/mol
InChI Key: JTKMFBUPFBISGI-UHFFFAOYSA-N
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Description

N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide is a hydrazide derivative featuring a 2-oxo-1H-benzo[d]azolin-3-ylidene core linked via an aza-methyl bridge to a pyridylcarboxamide group. The benzo[d]azolin moiety (a 2-oxoindole derivative) is structurally distinct from benzimidazoles due to the presence of a ketone oxygen instead of a second nitrogen atom in the fused heterocycle. This difference imparts unique electronic properties, influencing solubility, hydrogen-bonding capacity, and biological interactions .

The compound’s synthesis likely involves condensation of a 2-oxoindole-3-ylidene hydrazine derivative with 2-pyridylcarboxylic acid, analogous to methods used for related hydrazides (e.g., copper-catalyzed coupling or one-pot reactions with catalysts like CBr4) . Its pyridyl group may enhance aqueous solubility compared to purely aromatic substituents, a feature observed in structurally similar nicotinamide derivatives .

Properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-13(11-7-3-4-8-15-11)18-17-12-9-5-1-2-6-10(9)16-14(12)20/h1-8,16,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKMFBUPFBISGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide typically involves the cyclization of anilide precursors. One common method is the N-deprotonation–O-SNAr cyclization sequence. This process involves the deprotonation of an anilide derived from 2-fluorobenzaldehydes, followed by cyclization using potassium carbonate (K2CO3) in anhydrous dimethylformamide (DMF). The reaction conditions vary depending on the substituents on the anilide, with temperatures ranging from 90°C to 130°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques like recrystallization or chromatography, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Precursor Preparation

The synthesis of benzoazolinone precursors (e.g., 1H-benzo[d]imidazol-2(3H)-one) involves reacting 1,2-phenylenediamine with urea in DMF under ultrasonic irradiation. This yields the precursor as a pale yellow solid (90% yield) .

Reaction Scheme :
1,2-phenylenediamine+ureaultrasonic irradiation1H-benzo[d]imidazol-2(3H)-one\text{1,2-phenylenediamine} + \text{urea} \xrightarrow{\text{ultrasonic irradiation}} \text{1H-benzo[d]imidazol-2(3H)-one}

Alkylation Reactions

Alkylation introduces functional groups (e.g., ethyl esters) via reaction with ethyl chloroacetate in the presence of potassium/sodium carbonate. The reaction proceeds under ultrasonic conditions, yielding mono- and dialkylated products. Key details:

  • Reagents : Ethyl chloroacetate, DMF/acetone solvent, potassium carbonate/sodium carbonate.

  • Yield : Up to 90% for mono-alkylated products .

Reaction Scheme :
1H-benzo[d]imidazol-2(3H)-one+ethyl chloroacetateultrasonicMono-alkylated derivative\text{1H-benzo[d]imidazol-2(3H)-one} + \text{ethyl chloroacetate} \xrightarrow{\text{ultrasonic}} \text{Mono-alkylated derivative}

Hydrazone Formation

Condensation with aryl aldehydes (e.g., p-fluoro-, p-nitro-, or p-methoxybenzaldehyde) forms arylideneacetohydrazide derivatives. This step is performed in ethanol under ultrasonic heating. Yields range from 82–93% , with melting points exceeding 300°C .

Reaction Scheme :
Alkylated benzoazolinone+aryl aldehydeultrasonicArylidene derivative\text{Alkylated benzoazolinone} + \text{aryl aldehyde} \xrightarrow{\text{ultrasonic}} \text{Arylidene derivative}

Reaction Mechanisms and Isomerism

  • Tautomerism : The compounds exhibit amido-amidic acid tautomerism , with NMR data confirming the predominance of syn-E amido isomers .

  • Conformational Isomerism : Configurational and conformational isomerism arise due to the flexibility of the molecule.

IR Spectroscopy

Key functional groups identified:

Functional GroupIR Peak (cm⁻¹)
NH (amide)~3150
CO (carbonyl)~1690
C=N~1619

NMR Analysis

Proton shifts for a mono-alkylated derivative:

  • Aromatic protons : δ 7.17 (dd, J = 5.8, 3.2 Hz, 2H) and δ 7.09 (dd, J = 5.8, 3.2 Hz, 2H).

  • Methylene protons : δ 4.73 (s, 4H).

  • Ethyl protons : δ 4.15 (q, J = 7.1 Hz, 4H) and δ 1.20 (t, J = 7.1 Hz) .

Comparison of Arylidene Derivatives

Arylidene GroupYield (%)M.P. (°C)Reaction Conditions
p-Fluoro82>300Ethanol, ultrasound
p-Nitro93>300Ethanol, ultrasound
p-Methoxy90>300Ethanol, ultrasound

Stability and DFT Predictions

Density functional theory (DFT) studies indicate gas-phase stability of syn-E isomers, favoring their formation due to electronic and steric factors .

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that compounds with similar structural features to N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide exhibit significant anticancer properties. The presence of the benzo[d]azolin moiety is particularly noteworthy as it has been associated with the inhibition of enzymes involved in cancer progression, such as NRH:quinone oxidoreductase 2 (NQO2) .

Enzyme Inhibition

The compound's structural attributes allow it to interact with various biological targets. For instance, derivatives containing similar functional groups have shown promising results as inhibitors of NQO2, which plays a crucial role in the metabolism of quinones and is implicated in several diseases, including cancer and neurodegenerative disorders .

Case Study 1: Interaction Studies

Molecular docking studies have been conducted to understand how this compound interacts with biological targets. These studies provide insights into binding affinities and mechanisms of action, which are critical for drug development.

Case Study 2: In Vitro Assays

In vitro assays have been performed to evaluate the compound's effects on cell viability and apoptosis pathways. Results indicate that the compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs, their structural features, biological activities, and synthesis approaches:

Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide Benzo[d]azolin-3-ylidene Pyridylcarboxamide Not explicitly reported (inferred neuroprotective/anticancer potential) Hydrazide condensation
N-(1H-Benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide Benzimidazole 3,4-Dichlorophenyl mGluR5 inhibitor (IC50 = 14-fold increase vs. DFB) Copper-catalyzed coupling
2-Amino-N′-[(3E)-2-oxoindol-3-ylidene]benzamide Benzo[d]azolin-3-ylidene 2-Aminophenyl Analgesic (active in Writhing test) Iodoacetic acid-mediated cyclization
N-(5-Bromo-2-oxo(1H-benzo[d]azolin-3-ylidene))azamethylcarboxamide Benzo[d]azolin-3-ylidene 5-Bromo, 3-methylpyrazole Anticancer (structural similarity to hydrazide-based agents) Hydrazine-carboxamide coupling
(E)-N-(1H-Benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide Benzimidazole Pyridyl acrylamide mGluR5 inhibitor (good potency, high cell viability) Acrylamide conjugation

Key Observations:

Core Structure Differences :

  • Benzo[d]azolin-3-ylidene (2-oxoindole) derivatives exhibit enhanced hydrogen-bonding capacity due to the ketone oxygen, favoring interactions with polar biological targets .
  • Benzimidazole analogs (e.g., entries 2 and 5) rely on dual nitrogen atoms for binding but may exhibit lower solubility compared to oxo-containing analogs .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, Br, CF3) improve potency but often reduce cell viability due to increased cytotoxicity .
  • Heteroaromatic groups (e.g., pyridyl) enhance solubility and moderate toxicity, as seen in (E)-N-(1H-benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide (entry 5) .

Synthetic Accessibility :

  • Hydrazide derivatives (e.g., target compound) are synthesized via straightforward condensation, while benzimidazoles often require metal catalysis or multi-step cyclization .

Detailed Research Findings

Structural and Crystallographic Insights

  • Hydrogen Bonding: The hydrazide moiety in the target compound can act as both donor (–NH) and acceptor (C=O), forming stable interactions critical for target binding .
  • Crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of benzo[d]azolin derivatives’ conformations, aiding in structure-based drug design .

Biological Activity

N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure of the synthesized compound. For instance, 1H NMR data typically show distinct signals corresponding to various protons in the molecule, confirming the successful formation of the azamethyl and carboxamide groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon)8.38 ± 0.62Induction of apoptosis via mitochondrial pathway
HeLa (Cervical)11.50 ± 0.52Cell cycle arrest at G2/M phase
MCF-7 (Breast)10.00 ± 0.70Inhibition of topoisomerase activity

These results indicate that this compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The following table presents the antimicrobial efficacy measured by minimum inhibitory concentration (MIC):

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli64Weak
Pseudomonas aeruginosa128Weak

The compound exhibits moderate activity against Staphylococcus aureus while showing weaker effects on E. coli and Pseudomonas aeruginosa, suggesting that structural modifications may enhance its antimicrobial efficacy .

Case Studies

A notable case study involved the evaluation of this compound in combination with conventional antibiotics to assess synergistic effects against resistant bacterial strains. The study found that co-administration with ciprofloxacin resulted in a significant reduction in MIC values for resistant strains, indicating potential for use in combination therapies .

Q & A

Q. What are the established synthetic routes for N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide and its structural analogs?

Methodological Answer: Two primary strategies are documented:

  • CBr4-Catalyzed Condensation : Reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in acetonitrile at 80°C using CBr4 (3 equivalents) yields benzimidazole derivatives in ~78% efficiency. Additives like K2CO3 or DIPEA may further optimize yields .
  • Copper-Catalyzed Three-Component Coupling : Combining 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with CuI catalysis generates functionalized N-sulfonylamidines. This method allows modular substitution of alkyl/aryl groups .

Q. Table 1: Synthetic Methods Comparison

MethodCatalystSolventTemp (°C)Yield (%)Reference
CBr4 condensationCBr4CH3CN8078
Cu-catalyzed couplingCuIDMF10065–85

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • Spectroscopy : 1H/13C NMR confirms proton environments and carbon frameworks. IR identifies carbonyl (C=O) and amide (N–H) stretches .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • Crystallography : Tools like ORTEP-3 and WinGX analyze single-crystal structures, resolving hydrogen-bonding networks and tautomeric forms (e.g., keto-enol equilibria) .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Cytotoxicity : Use the SRB (sulforhodamine B) assay to quantify cell viability via protein content measurement in 96-well plates. Fix cells with trichloroacetic acid, stain with SRB, and measure absorbance at 564 nm .
  • Analgesic Activity : Apply the writhing test in murine models, monitoring inhibition of acetic acid-induced abdominal contractions .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors explain contradictory results in catalytic systems?

Methodological Answer:

  • Catalyst Screening : In CBr4-mediated reactions, substituting with Lewis acids (e.g., ZnCl2) reduces efficiency (<50%), while Brønsted bases (e.g., K2CO3) improve deprotonation, enhancing yields to 85% .
  • Solvent Effects : Polar aprotic solvents (DMF, CH3CN) stabilize intermediates in Cu-catalyzed reactions, whereas protic solvents (MeOH) promote side reactions .

Data Contradiction Analysis :
Discrepancies in yields between studies may arise from:

  • Moisture Sensitivity : Imidazole intermediates hydrolyze in humid conditions, requiring anhydrous setups.
  • Substituent Electronic Effects : Electron-withdrawing groups on aryl substrates slow coupling kinetics, necessitating higher temperatures .

Q. What supramolecular interactions govern the compound’s solid-state assembly, and how can these be exploited?

Methodological Answer:

  • Hydrogen Bonding : Graph set analysis (e.g., R22(8) motifs) reveals N–H···O and C=O···H–N interactions, stabilizing cocrystals with aminobenzothiazoles .
  • π-Stacking : The benzazolinone and pyridine rings form offset face-to-face contacts (3.5–4.0 Å spacing), critical for crystal packing .

Q. Table 2: Supramolecular Parameters

Interaction TypeDistance (Å)Angle (°)Graph SetReference
N–H···O (amide)2.85158R22(8)
C=O···H–N (pyridine)2.92145S(6)

Q. How do structural modifications impact biological activity, and what SAR (Structure-Activity Relationship) trends emerge?

Methodological Answer:

  • Electron-Withdrawing Substituents : 3,5-Dichloro analogs (e.g., N-(1H-benzo[d]imidazol-2-yl)-3,4-dichlorobenzamide) show 14-fold potency increases in mGluR5 inhibition but lower cell viability due to hydrophobicity-driven toxicity .
  • Extended Conjugation : Acrylamide derivatives (e.g., (E)-N-(1H-benzo[d]imidazol-2-yl)-3-(pyridin-3-yl)acrylamide) enhance solubility and target engagement via π-π stacking with receptor aromatics .

Q. How can computational tools predict reactivity and guide experimental design?

Methodological Answer:

  • DFT Calculations : Optimize transition states for Cu-catalyzed coupling using B3LYP/6-31G(d) to identify rate-determining steps (e.g., alkyne insertion) .
  • Molecular Docking : AutoDock Vina models ligand-mGluR5 binding, prioritizing substituents with favorable ΔG values (<-9 kcal/mol) .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Tautomer Identification : X-ray diffraction confirms the dominant keto form in crystals, while NMR in DMSO-d6 detects enol tautomers due to solvent polarity .
  • Dynamic Effects : Variable-temperature NMR (-40°C to 100°C) probes rotameric equilibria of the azamethyl linker .

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